molecular formula C19H18ClN3O2S B3007959 (2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1795442-62-4

(2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B3007959
CAS No.: 1795442-62-4
M. Wt: 387.88
InChI Key: BQDISXRMJNDOHI-UHFFFAOYSA-N
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Description

The compound "(2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" is a heterocyclic small molecule featuring a 2-chlorophenyl group linked via a methanone bridge to a piperidine ring. The piperidine moiety is substituted at the 3-position with a methylene group attached to a 1,2,4-oxadiazole ring, which is further functionalized with a thiophen-3-yl group. This structure integrates multiple pharmacophoric elements:

  • Piperidine scaffold: Enhances conformational flexibility and bioavailability.
  • 1,2,4-Oxadiazole-thiophene hybrid: Contributes to π-π stacking and hydrogen-bonding capabilities, which are critical for target engagement in medicinal chemistry contexts .

Properties

IUPAC Name

(2-chlorophenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-16-6-2-1-5-15(16)19(24)23-8-3-4-13(11-23)10-17-21-18(22-25-17)14-7-9-26-12-14/h1-2,5-7,9,12-13H,3-4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDISXRMJNDOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, with the molecular formula C19H18ClN3O2S and a molecular weight of 387.88, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound is characterized by:

  • A piperidine ring that contributes to its pharmacological properties.
  • A 1,2,4-oxadiazole moiety known for its biological activity.
  • A thiophene group which enhances interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines. For instance, studies have demonstrated that similar oxadiazole derivatives have IC50 values ranging from 1.143 µM to 9.27 µM against several human tumor cell lines including:

  • OVXF 899 (ovarian adenocarcinoma)
  • PXF 1752 (pleural mesothelioma) .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Oxadiazole derivatives are known to possess antibacterial and antifungal activities. For example:

  • Compounds in this class have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values reported between 20–70 µM .

The biological activity of (2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can be attributed to:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown inhibitory effects on enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression and inflammation .
  • Interaction with Cellular Receptors : The piperidine structure may facilitate binding to various receptors involved in cellular signaling pathways.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of a series of oxadiazole derivatives on multiple cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced anticancer potency. For instance:

CompoundCell LineIC50 (µM)
Compound AHeLa (cervical)5.0
Compound BCaCo-2 (colon)8.5
Compound CMCF7 (breast)4.2

These findings suggest that structural variations can lead to improved therapeutic efficacy .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of oxadiazole derivatives found that specific structural features were critical for enhancing activity against resistant strains of bacteria. The compound demonstrated significant activity against E. coli and S. aureus, indicating its potential as a lead for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of "(2-Chlorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone," we compare it with the structurally related compound "(3-chloro-4-fluorophenyl){4-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}methanone" (ID: S454-0527) from .

Structural and Functional Comparison

Feature Target Compound Compound S454-0527
Aromatic substituent 2-Chlorophenyl 3-Chloro-4-fluorophenyl
Piperidine substitution 3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl) 4-[4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]
Heterocyclic core 1,2,4-Oxadiazole-thiophene hybrid 1,2,4-Oxadiazole-triazole hybrid
Aliphatic substituent Thiophen-3-yl Propyl

Key Implications of Structural Differences

The fluoro substituent in S454-0527 introduces additional electronic effects (e.g., enhanced dipole interactions) and metabolic stability via reduced oxidative susceptibility .

Heterocyclic Core :

  • The 1,2,4-oxadiazole-thiophene hybrid in the target compound offers extended π-conjugation, favoring interactions with aromatic residues in enzyme active sites.
  • S454-0527’s triazole-oxadiazole system introduces a hydrogen-bond acceptor (triazole N2), which could enhance solubility or polar interactions absent in the target compound .

The propyl group in S454-0527 may confer greater metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation .

Table: Hypothetical Pharmacokinetic/Pharmacodynamic (PK/PD) Profiles

Parameter Target Compound Compound S454-0527
logP (predicted) ~3.8 (high lipophilicity) ~2.5 (moderate lipophilicity)
Hydrogen-bond acceptors 5 7
Metabolic stability Moderate (thiophene oxidation risk) High (fluorine and propyl reduce oxidation)
Target selectivity Likely CNS targets (sigma receptors) Enzymes (e.g., kinases, phosphodiesterases)

Discussion

  • Target Compound: The thiophene and 2-chlorophenyl groups suggest CNS applicability, though its high logP may limit aqueous solubility.
  • Compound S454-0527 : The triazole and fluorine substituents align with kinase inhibitor scaffolds (e.g., EGFR inhibitors), where polar interactions and metabolic stability are prioritized.

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